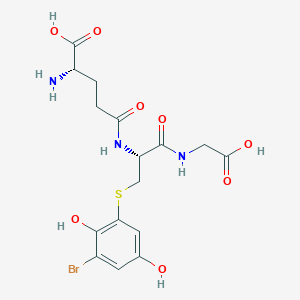![molecular formula C19H23N3O4S2 B054211 Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-48-9](/img/structure/B54211.png)
Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as HET or HET0016 and is a potent inhibitor of the 20-HETE biosynthetic pathway.
作用机制
HET0016 inhibits the biosynthesis of 20-HETE by inhibiting the enzyme CYP4A. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting the biosynthesis of 20-HETE, HET0016 has been shown to have vasodilatory effects and can reduce blood pressure.
Biochemical and physiological effects:
HET0016 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and vascular tone in animal models. HET0016 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, HET0016 has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of HET0016 is its specificity for the 20-HETE biosynthetic pathway. This allows researchers to investigate the role of 20-HETE in various physiological processes. However, one limitation of HET0016 is its potential toxicity. HET0016 has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the use of HET0016 in scientific research. One area of research is the role of 20-HETE in the regulation of renal function. HET0016 has been shown to reduce renal injury in animal models, and further research is needed to investigate the potential therapeutic use of HET0016 in renal disease. Another area of research is the use of HET0016 in the treatment of cardiovascular disease. HET0016 has been shown to reduce blood pressure and vascular tone, and further research is needed to investigate its potential use as a therapeutic agent. Finally, HET0016 has been shown to have anti-cancer effects, and further research is needed to investigate its potential use in cancer therapy.
Conclusion:
In conclusion, HET0016 is a compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the 20-HETE biosynthetic pathway and has been shown to have a number of biochemical and physiological effects. While HET0016 has some limitations, its specificity for the 20-HETE biosynthetic pathway makes it a valuable tool for investigating the role of 20-HETE in various physiological processes. There are a number of future directions for the use of HET0016 in scientific research, and further studies are needed to investigate its potential therapeutic use in renal disease, cardiovascular disease, and cancer therapy.
合成方法
HET0016 can be synthesized through a multi-step process starting with the reaction of 2-aminobenzothiazole with formaldehyde to form an imine intermediate. This intermediate is then reacted with 2-hydroxyethylamine and benzenesulfonyl chloride to form the final product, HET0016. The synthesis of HET0016 has been optimized to produce high yields and purity.
科学研究应用
HET0016 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the 20-HETE biosynthetic pathway, which is involved in the regulation of blood pressure and vascular tone. HET0016 has been used in studies to investigate the role of 20-HETE in various physiological processes, such as renal function, cardiovascular disease, and cancer.
属性
CAS 编号 |
120164-48-9 |
|---|---|
产品名称 |
Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
分子式 |
C19H23N3O4S2 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O4S2/c1-11-12(2)17(24)13(3)18-16(11)22-19(27-18)20-10-14-4-6-15(7-5-14)28(25,26)21-8-9-23/h4-7,21,23-24H,8-10H2,1-3H3,(H,20,22) |
InChI 键 |
LCDWMECCBOPYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C |
规范 SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C |
同义词 |
Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
